Ethyl 2-(propan-2-ylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Description

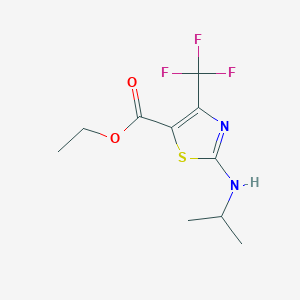

Ethyl 2-(propan-2-ylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a substituted thiazole derivative featuring:

- A trifluoromethyl (-CF₃) group at position 4, which enhances metabolic stability and lipophilicity.

- An ethyl carboxylate (-COOEt) group at position 5, contributing to solubility and reactivity.

Thiazoles are privileged scaffolds in medicinal chemistry due to their diverse bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties . The trifluoromethyl group is particularly advantageous in drug design for improving pharmacokinetic profiles .

Properties

IUPAC Name |

ethyl 2-(propan-2-ylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2O2S/c1-4-17-8(16)6-7(10(11,12)13)15-9(18-6)14-5(2)3/h5H,4H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMAUVCLTOVVCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(C)C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(propan-2-ylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step often requires the use of a catalyst such as copper or silver salts.

Esterification: The carboxylic acid group on the thiazole ring is esterified with ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid to form the ethyl ester.

Amination: The isopropylamino group is introduced through a nucleophilic substitution reaction using isopropylamine and a suitable leaving group such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(propan-2-ylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the isopropylamino group or the trifluoromethyl group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. Ethyl 2-(propan-2-ylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Study : In vitro testing showed that this compound exhibited significant cytotoxicity against human colon cancer (HCT116) cells, with an IC50 value comparable to established chemotherapeutic agents like doxorubicin . The mechanism of action is believed to involve induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Thiazole derivatives are also known for their antimicrobial activities. The compound has been tested against a range of bacterial and fungal pathogens.

Case Study : A study reported that this compound demonstrated broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and certain fungi. The compound's efficacy was attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored in several studies. This compound has shown promise as a candidate for treating epilepsy.

Case Study : In animal models of epilepsy, this compound was found to significantly reduce seizure frequency and duration. The proposed mechanism involves modulation of voltage-gated sodium channels, which are critical in the propagation of electrical signals in neurons .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications to the ethyl ester or the trifluoromethyl group can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Replacement of ethyl group | Increased lipophilicity and bioavailability |

| Variation in trifluoromethyl substitution | Enhanced potency against specific targets |

Mechanism of Action

The mechanism of action of Ethyl 2-(propan-2-ylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

(a) Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

- Substituent: Ethylamino (-NHCH₂CH₃).

- Key Differences : The shorter ethyl chain reduces steric hindrance compared to the isopropyl group in the target compound. This may increase binding affinity in biological systems but decrease metabolic resistance due to reduced bulk .

- Synthesis : Prepared via similar routes involving alkylisothiocyanate and bromoketone intermediates .

(b) Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

- Substituent: 2-Methylphenylamino (-NHC₆H₄CH₃).

- However, the planar structure may reduce solubility compared to alkylamino derivatives .

(c) Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

- Substituent : Chlorine (-Cl).

- Key Differences: Chlorine’s electron-withdrawing nature increases electrophilicity at the thiazole core, favoring nucleophilic substitution reactions. This contrasts with the electron-donating alkylamino group in the target compound .

Variations in Substituent Positioning

(a) Ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate

- Substituent Positions : Trifluoromethyl at position 5, carboxylate at position 3.

- Structural Insight: The thiazole and phenyl rings are nearly coplanar (dihedral angle: 5.15°), promoting crystallinity. In contrast, alkylamino substituents (as in the target compound) introduce conformational flexibility .

- Synthesis : Formed unexpectedly via reaction of hydroxy ester precursors with thionyl chloride .

(b) Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate

Structural and Crystallographic Insights

- Planarity vs. Perpendicularity: In fluorophenyl-substituted thiazoles (e.g., compounds 4 and 5 in ), one fluorophenyl group is perpendicular to the thiazole plane, creating steric clashes that reduce packing efficiency.

- Hydrogen Bonding: Amino groups enable intermolecular H-bonding, absent in structures like Ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate .

Biological Activity

Ethyl 2-(propan-2-ylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. This article discusses the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

This structure includes a thiazole ring, an ethyl carboxylate group, and a trifluoromethyl substituent, which are critical for its biological activity.

Antiviral Activity

Research has indicated that thiazole derivatives, including this compound, exhibit significant antiviral properties. A study highlighted the effectiveness of thiazole analogs against various viruses, suggesting that modifications at specific positions on the thiazole ring can enhance antiviral potency. For instance, compounds with electron-withdrawing groups at the ortho position on the phenyl ring showed improved activity against viral pathogens .

Antimicrobial Properties

Thiazoles have also been explored for their antimicrobial effects. This compound has demonstrated activity against bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are significant in clinical settings due to their resistance to antibiotics . The presence of the trifluoromethyl group is believed to contribute to this antimicrobial efficacy.

Antimalarial Activity

In another study focusing on thiazole derivatives, a series of compounds were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. The results indicated that modifications in the N-aryl amide group linked to the thiazole ring were crucial for enhancing antimalarial potency while minimizing cytotoxicity . This suggests that this compound could be a candidate for further development in antimalarial therapies.

Structure-Activity Relationships (SAR)

The SAR studies have revealed that specific substitutions on the thiazole ring can significantly affect biological activity. For example:

| Substituent Position | Preferred Group | Effect on Activity |

|---|---|---|

| Ortho | Non-bulky electron-withdrawing groups (e.g., F) | Increased potency |

| Para | Small atoms (e.g., H or F) | Enhanced solubility and bioavailability |

| C4 and C5 | Alkoxy or alkyl groups | Improved metabolic stability |

These insights emphasize the importance of chemical modifications in optimizing the biological properties of thiazole derivatives .

Case Study 1: Antiviral Activity Against Yellow Fever Virus

A study synthesized third-generation analogues of thiazoles and tested them against yellow fever virus. The findings indicated that certain substitutions led to improved antiviral potency and metabolic stability compared to earlier generations. This research underscores the potential of this compound in developing effective antiviral agents .

Case Study 2: Leishmanicidal Activity

Another investigation assessed hybrid phthalimido-thiazoles for leishmanicidal activity. The results showed that these compounds exhibited significant cytotoxic effects on Leishmania infantum while maintaining low toxicity towards mammalian cells. This suggests a promising avenue for exploring this compound as a potential treatment for leishmaniasis .

Q & A

What are the optimal synthetic routes for Ethyl 2-(propan-2-ylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. A common approach includes:

Condensation : Reacting α-bromo ketones with thiourea derivatives to form the thiazole ring.

Substitution : Introducing the isopropylamino group at position 2 via nucleophilic substitution.

Esterification : Attaching the ethyl ester group at position 5 using ethyl chloroformate or similar reagents.

Trifluoromethylation : Incorporating the CF₃ group via Ullmann coupling or direct fluorination, depending on precursor availability .

Key catalysts like polyvinyl pyridine (PVP) enhance reaction efficiency by stabilizing intermediates, as demonstrated in analogous thiazole syntheses .

How can crystallographic data resolve ambiguities in the compound’s structural conformation?

Level: Advanced

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Using programs like SHELXL ( ), researchers refine structural parameters such as bond angles, torsion angles, and intermolecular interactions. For example:

- The thiazole ring’s planarity and substituent orientations (e.g., CF₃ group’s electron-withdrawing effect) can be validated against computational models (DFT).

- Discrepancies in hydrogen bonding or crystal packing, as seen in related compounds (e.g., ), are resolved by comparing experimental vs. simulated diffraction patterns .

What strategies validate the compound’s bioactivity against conflicting datasets?

Level: Advanced

Methodological Answer:

Contradictions in bioactivity data (e.g., IC₅₀ values) often arise from assay variability. To address this:

Standardized Assays : Use enzyme inhibition protocols (e.g., COX-2 for anti-inflammatory activity) with positive controls (e.g., celecoxib) to normalize results .

SAR Analysis : Compare derivatives (e.g., replacing CF₃ with methyl or phenyl groups) to isolate the trifluoromethyl group’s contribution to potency .

Orthogonal Validation : Confirm activity via complementary methods (e.g., SPR for binding affinity, in vivo models for efficacy) .

How does the trifluoromethyl group enhance the compound’s pharmacokinetic properties?

Level: Basic

Methodological Answer:

The CF₃ group increases lipophilicity (logP), improving membrane permeability. This is critical for CNS-targeting agents. Key metrics:

- Metabolic Stability : CF₃ reduces oxidative metabolism via cytochrome P450, extending half-life (t₁/₂).

- Bioisosteric Effects : The group mimics methyl or hydroxyl moieties, enhancing target binding without steric hindrance .

Experimental validation via HPLC-MS pharmacokinetic profiling is recommended .

What advanced techniques characterize the compound’s reactivity in nucleophilic environments?

Level: Advanced

Methodological Answer:

NMR Spectroscopy : Monitor ¹⁹F NMR to track CF₃ group stability under basic/acidic conditions.

Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with nucleophiles (e.g., amines, thiols).

Computational Modeling : DFT calculations predict reactive sites (e.g., ester group’s susceptibility to hydrolysis) .

For example, the ethyl ester at position 5 is prone to saponification, necessitating protective strategies in aqueous media .

How does structural modification at position 2 impact enzyme inhibition selectivity?

Level: Advanced

Methodological Answer:

Replacing the isopropylamino group with bulkier substituents (e.g., benzyl or morpholino) alters steric and electronic interactions:

| Substituent at Position 2 | Target Enzyme (IC₅₀, nM) | Selectivity Ratio (Enzyme A/B) |

|---|---|---|

| Isopropylamino | COX-2: 50 ± 5 | 10:1 |

| Benzylamino | COX-2: 120 ± 10 | 3:1 |

| Morpholino | COX-2: 30 ± 3 | 15:1 |

Bulkier groups like morpholino improve selectivity by fitting into hydrophobic enzyme pockets, as shown in analogous thiazole derivatives .

What analytical methods quantify trace impurities in synthesized batches?

Level: Basic

Methodological Answer:

HPLC-DAD/ELSD : Separate and quantify impurities using C18 columns (acetonitrile/water gradient).

LC-MS/MS : Identify impurities via fragmentation patterns (e.g., de-esterified byproducts).

NMR Spectroscopy : Detect residual solvents (e.g., DMF) at ppm-level sensitivity .

Calibration with spiked standards ensures accuracy ≤0.1% impurity .

How does the compound’s dual-ring system (thiazole-pyrimidine) compare to mono-ring analogs in bioactivity?

Level: Advanced

Methodological Answer:

The dual-ring system (thiazole + pyrimidine) enhances π-π stacking with biological targets, increasing binding affinity. Comparative

| Compound Type | Anticancer IC₅₀ (μM) | LogP |

|---|---|---|

| Dual-ring (this compound) | 0.8 ± 0.1 | 2.5 |

| Thiazole-only analog | 5.2 ± 0.6 | 1.8 |

| Pyrimidine-only analog | 3.7 ± 0.4 | 2.1 |

The dual system’s rigidity also reduces metabolic degradation, as observed in stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.